(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS No.: 1537173-79-7
Cat. No.: VC21442789
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1537173-79-7 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.4g/mol |
| IUPAC Name | 2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+ |
| Standard InChI Key | CUEXSWMMNGECDD-YBFXNURJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
| SMILES | COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Chemical Structure and Properties
(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base containing a thiophene ring system. The compound's name indicates the (E) configuration around the C=N double bond, which is a crucial structural feature affecting its biological activity. The compound belongs to the family of tetrahydrobenzo[b]thiophene derivatives, which have garnered significant interest in medicinal chemistry.
Table 1: Chemical Properties of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Property | Value |
|---|---|
| CAS No. | 1537173-79-7 |
| IUPAC Name | 2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Molecular Formula | C₁₇H₁₆N₂OS |
| Molecular Weight | 296.4 g/mol |
| Standard InChI | InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+ |
| Standard InChIKey | CUEXSWMMNGECDD-YBFXNURJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
The compound features several key structural components:
-
A tetrahydrobenzo[b]thiophene core
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A cyano (nitrile) group at the 3-position of the thiophene ring
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A 4-methoxybenzylidene group connected via an imine linkage (C=N) at the 2-position
-
The (E) configuration of the imine group, indicating that the groups are on opposite sides of the C=N double bond
Synthetic Methodologies
The synthesis of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a two-step process beginning with the preparation of the thiophene core followed by Schiff base formation.
Synthesis of the Thiophene Core
The first step involves the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through the Gewald reaction, which is a multicomponent reaction involving cyclohexanone, malononitrile, and elemental sulfur .
Table 2: Reagents for Synthesis of the Thiophene Core
| Reagent | Function |
|---|---|
| Cyclohexanone | Provides the cyclohexyl moiety |
| Malononitrile | Source of the nitrile group |
| Elemental sulfur | Forms the thiophene ring |
| Base catalyst (e.g., morpholine) | Facilitates the cyclization reaction |
The Gewald reaction typically proceeds under mild conditions (30-70°C) in a polar solvent such as ethanol or dimethylformamide (DMF) .
Schiff Base Formation
The second step involves the condensation reaction between the primary amino group of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and 4-methoxybenzaldehyde to form the imine (C=N) linkage characteristic of Schiff bases .
This condensation reaction typically occurs in ethanol with catalytic amounts of acetic acid, resulting in the elimination of water and the formation of the (E)-isomer as the predominant product .
Spectroscopic Characterization
FT-IR Spectroscopy
The infrared spectroscopic profile of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reveals characteristic absorption bands that confirm its structural features.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C≡N | 2210-2230 | Nitrile stretching |
| C=N | 1590-1620 | Azomethine (imine) stretching |
| C-O-C | 1240-1260 | Methoxy group stretching |
| C=C | 1432-1377 | Thiophene ring stretching |
| C-S-C | 850-860 | Thiophene ring breathing |
The absence of NH₂ stretching bands (typically at 3300-3500 cm⁻¹) confirms the complete conversion of the amino precursor to the Schiff base .
NMR Spectroscopy
NMR spectroscopy provides definitive confirmation of the structure. Based on similar compounds, the following characteristic signals are expected:
¹H NMR (DMSO-d₆)
Table 4: Expected ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.35-8.40 | Singlet | -CH=N- (azomethine proton) |
| 7.60-7.65 | Doublet | Aromatic protons (ortho to C=N) |
| 6.90-7.00 | Doublet | Aromatic protons (meta to C=N) |
| 3.80-3.85 | Singlet | -OCH₃ (methoxy protons) |
| 2.60-2.75 | Multiplet | Cyclohexyl CH₂ adjacent to thiophene |
| 1.60-1.90 | Multiplet | Remaining cyclohexyl CH₂ protons |
¹³C NMR (DMSO-d₆)
The carbon NMR spectrum would show approximately 17 signals corresponding to the 17 carbon atoms in the molecule, with characteristic signals for the nitrile carbon (≈115-120 ppm), azomethine carbon (≈160-165 ppm), and methoxy carbon (≈55-56 ppm) .
Biological Activities
Thiophene-derived Schiff bases, including (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery.
Antimicrobial Properties
Thiophene-derived Schiff bases have shown significant antimicrobial activity against various pathogenic organisms. The presence of the azomethine group (-C=N-) is considered essential for their antimicrobial properties .
Table 5: Antimicrobial Spectrum of Thiophene-Derived Schiff Bases
| Microbial Type | Examples of Susceptible Organisms |
|---|---|
| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Fungi | Candida albicans, Aspergillus niger |
Studies suggest that the antibacterial activity of these compounds is enhanced when coordinated with transition metals such as Co(II), Cu(II), Zn(II), and Ni(II) .
Antitubercular Activity
Recent research has explored the potential of thiophene-based Schiff bases as antitubercular agents. Molecular docking studies have identified polyketide synthase 13 (Pks 13) as a potential target for these compounds, with strong binding affinities observed .
The presence of electron-donating groups, such as the methoxy group in (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, may contribute to enhanced antitubercular activity .
Structure-Activity Relationships
Several structural features of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile contribute to its biological activities:
Key Structural Elements and Their Functions
Table 7: Structure-Activity Relationships
Comparison with Related Compounds
The structural similarity of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to other thiophene-derived Schiff bases allows for comparative analysis of activity patterns.
Table 8: Comparison with Related Compounds
Applications and Future Directions
Pharmaceutical Applications
The diverse biological activities of (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suggest several potential pharmaceutical applications:
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Development of novel antimicrobial agents to address antibiotic resistance
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Investigation as potential anticancer therapeutics, particularly targeting metabolic enzymes in cancer cells
Metal Complexation
The Schiff base structure of the compound makes it an excellent ligand for complexation with various metal ions, potentially enhancing its biological activities. Metal complexes of similar thiophene-derived Schiff bases have shown:
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